

Application Note and Protocol: High-Precision Sulfur-36 Analysis in Geological Matrices

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Compound of Interest

Compound Name: Sulfur-36

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This document provides a comprehensive guide to the determination of **Sulfur-36** (^{36}S) isotope ratios in geological materials. The protocols outlined below cover the entire workflow, from sample preparation to instrumental analysis and data processing, enabling high-precision isotopic measurements for a variety of research applications, including geological dating, ore genesis studies, and environmental tracing.

Introduction

Sulfur possesses four stable isotopes: ^{32}S (95.02%), ^{33}S (0.75%), ^{34}S (4.21%), and ^{36}S (0.02%). [1][2] While $\delta^{34}\text{S}$ analysis is common, the measurement of the rare isotope ^{36}S , in conjunction with other sulfur isotopes, provides a more complete understanding of sulfur cycling and fractionation processes in geological systems.[3] This application note details the analytical procedures for obtaining high-precision ^{36}S data from geological matrices such as rocks, minerals, and sediments. The primary analytical techniques discussed are Elemental Analysis-Isotope Ratio Mass Spectrometry (EA-IRMS) and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).

Sample Preparation Protocol

The quantitative conversion of sulfur within a geological sample to a measurable gas (SO_2) or into solution is a critical step to avoid isotopic fractionation.[4][5] The choice of method depends on the sample type, sulfur concentration, and the analytical instrument.

2.1. Bulk Rock and Mineral Analysis via Elemental Analyzer

This method is suitable for samples where the total sulfur isotopic composition is of interest.

Materials and Reagents:

- Tin capsules
- Tungstic oxide (WO_3)
- Reduced copper
- International and in-house sulfur isotope standards (e.g., IAEA-S-1, NBS-127)[6]
- High-purity helium and oxygen

Protocol:

- Homogenization: Grind the geological sample to a fine powder ($<100\text{ }\mu\text{m}$) in an agate mortar to ensure homogeneity.
- Weighing: Accurately weigh 10-40 mg of the powdered sample into a tin capsule. The exact amount will depend on the expected sulfur concentration, with a target of at least $40\text{ }\mu\text{g}$ of sulfur.[7]
- Combustion: Place the tin capsule into the autosampler of an elemental analyzer. The sample is dropped into a combustion tube heated to approximately $980\text{-}1100^\circ\text{C}$ in the presence of a pulse of pure oxygen.[4][8] The sulfur in the sample is quantitatively converted to sulfur dioxide (SO_2).
- Purification and Reduction: The resulting gases are swept by a helium carrier gas through a tube containing tungstic oxide to ensure complete combustion and then through a tube with reduced copper to remove excess oxygen and convert SO_3 to SO_2 . A water trap is also included in the gas path.[7][8]
- Chromatographic Separation: The purified SO_2 is separated from other combustion gases (e.g., CO_2 , N_2) using a gas chromatography column.[7]

- Introduction to Mass Spectrometer: The purified SO_2 is introduced into the ion source of the mass spectrometer via a continuous flow interface.

2.2. Sulfide and Sulfate Mineral Separation

For mineral-specific isotopic analysis, a physical or chemical separation is required prior to analysis.

Protocol:

- Mineral Separation: Carefully hand-pick individual mineral grains under a microscope. Alternatively, use heavy liquid or magnetic separation techniques to concentrate the desired mineral phase.[\[1\]](#)
- Chemical Extraction (for specific sulfur forms):
 - Acid Volatile Sulfides (AVS): Treat the sample with cold hydrochloric acid to liberate H_2S , which is then trapped as Ag_2S .
 - Chromium Reducible Sulfide (CRS): After AVS extraction, treat the sample with a hot acidic chromium(II) chloride solution to liberate sulfide from pyrite, which is then trapped as Ag_2S .[\[9\]](#)
 - Sulfate: Leach the sample with a non-oxidizing acid to dissolve sulfate minerals. The dissolved sulfate is then precipitated as BaSO_4 by adding a barium chloride solution.
- Analysis: The resulting Ag_2S or BaSO_4 can then be analyzed using the EA-IRMS method described in section 2.1.

Instrumental Analysis

3.1. Elemental Analysis-Isotope Ratio Mass Spectrometry (EA-IRMS)

EA-IRMS is a robust and widely used technique for sulfur isotope analysis.[\[10\]](#)[\[11\]](#)

Typical Parameters:

- Ion Source: Electron impact ionization.

- Mass Analyzer: Magnetic sector with multiple Faraday cup collectors to simultaneously measure different isotopologues of SO₂.
- Measured Masses: m/z 64 (³²S¹⁶O₂), 65 (³³S¹⁶O₂), and 66 (³⁴S¹⁶O₂). Due to the low abundance of ³⁶S and potential isobaric interferences, direct measurement of ³⁶S¹⁶O₂ (m/z 68) is challenging with standard EA-IRMS setups.

3.2. Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)

MC-ICP-MS offers high sensitivity and the ability to overcome some of the isobaric interferences encountered in gas source mass spectrometry, making it particularly suitable for ³⁶S analysis.[\[12\]](#)[\[13\]](#)

Protocol:

- Sample Digestion: For solution analysis, digest the geological sample using appropriate acids (e.g., a mixture of HF, HNO₃, and HClO₄) in a clean laboratory environment.
- Sulfur Separation: Isolate sulfur from the sample matrix using anion exchange chromatography to minimize matrix effects.[\[12\]](#)
- Introduction to MC-ICP-MS: Introduce the purified sulfur solution into the MC-ICP-MS using a desolvating nebulizer system.
- Analysis: Operate the MC-ICP-MS in high-resolution mode to separate the sulfur isotopes from potential polyatomic interferences (e.g., ³⁶Ar⁺).

Data Presentation

The isotopic composition of sulfur is reported in delta (δ) notation in per mil (‰) relative to the Vienna Cañon Diablo Troilite (VCDT) standard.[\[14\]](#)

$$\delta^{36}\text{S} (\text{‰}) = [(^{36}\text{S}/^{32}\text{S})_{\text{sample}} / (^{36}\text{S}/^{32}\text{S})_{\text{VCDT}} - 1] * 1000$$

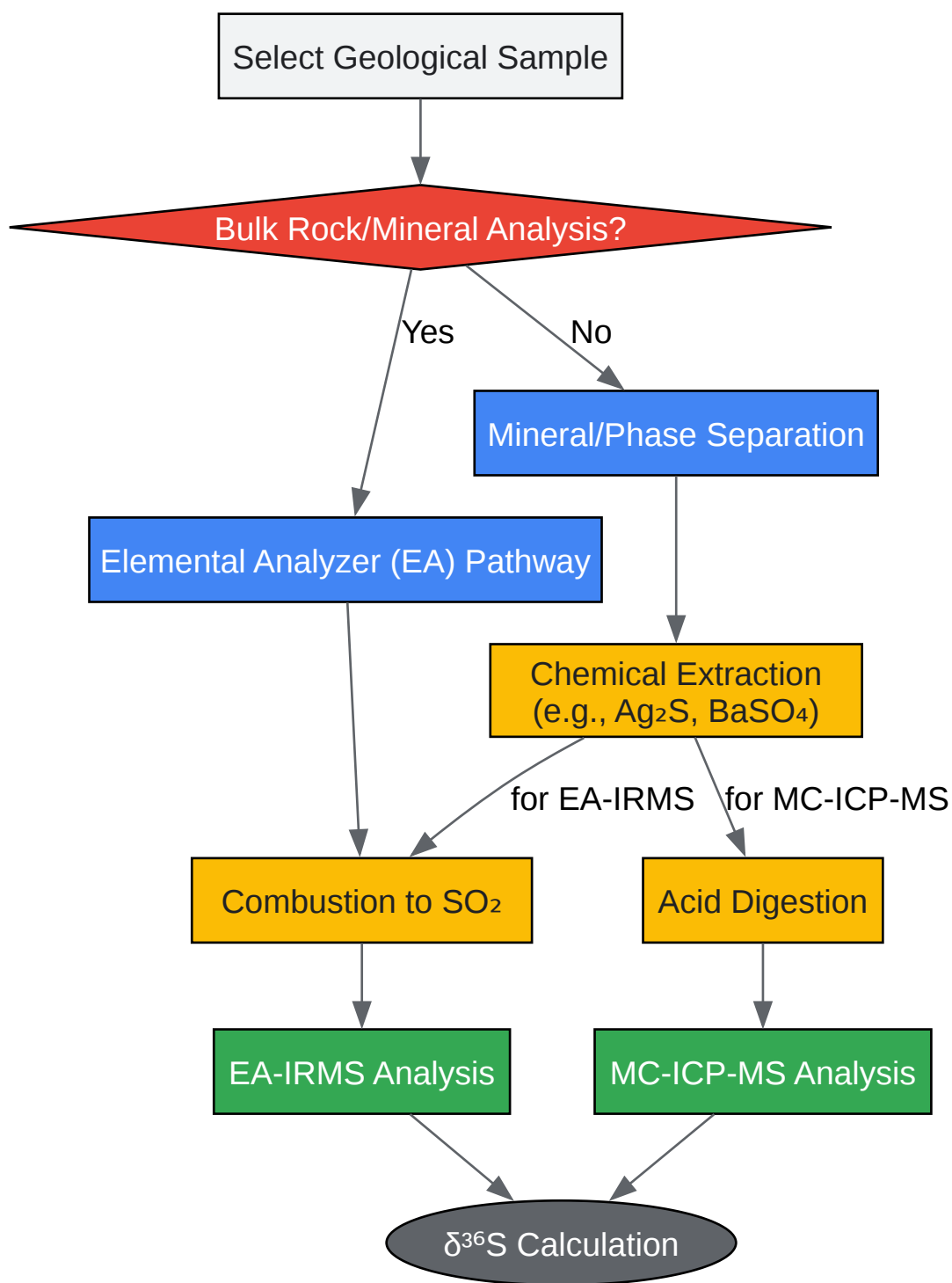
Isotope Ratio	Natural Abundance (%) ^[1] ^[2] ^[15]	Typical Measurement Precision (2σ)
³² S	95.02	N/A
³³ S	0.75	±0.15‰ (MC-ICP-MS) ^[12]
³⁴ S	4.21	±0.1‰ (EA-IRMS), ±0.10‰ (MC-ICP-MS) ^[10] ^[12]
³⁶ S	0.015	Dependent on concentration and instrumentation

Table 1: Natural Abundances and Typical Measurement Precisions for Stable Sulfur Isotopes.

Standard	Accepted $\delta^{34}\text{S}$ VCDT (‰)
IAEA-S-1	-0.3
IAEA-S-2	+22.66
IAEA-S-3	-32.55
NBS 127	+21.13

Table 2: Commonly Used International Sulfur Isotope Standards.

Diagrams



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